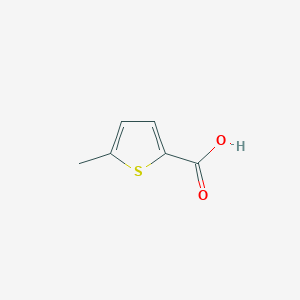

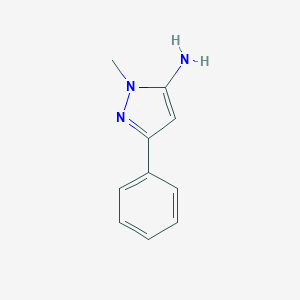

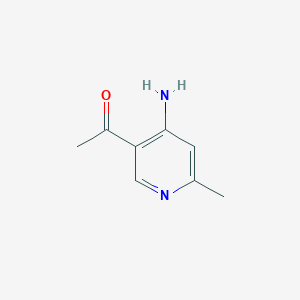

1-Methyl-3-phenyl-1H-pyrazol-5-amin

Übersicht

Beschreibung

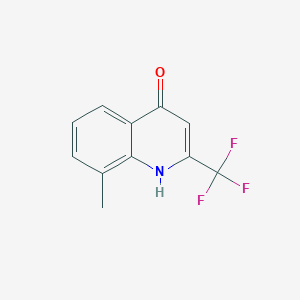

The compound 1-Methyl-3-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Although the provided papers do not directly discuss 1-Methyl-3-phenyl-1H-pyrazol-5-amine, they do provide insights into similar compounds, which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of amines with other key functional groups. For instance, a protocol for synthesizing pyranone derivatives via ultrasound-mediated condensation of amine with dehydroacetic acid is described, which suggests that similar methods could potentially be applied to synthesize 1-Methyl-3-phenyl-1H-pyrazol-5-amine . Additionally, the synthesis of Schiff bases from pyrazolone and aromatic amines indicates the versatility of pyrazole derivatives in forming various compounds through condensation reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic and computational methods. For example, the molecular structure and IR frequencies of a related compound were explored using Hartree Fock and density functional theory methods, which could also be applicable to 1-Methyl-3-phenyl-1H-pyrazol-5-amine . The crystal structure of similar compounds has been determined by single-crystal X-ray diffraction, providing insights into the geometric parameters that could be expected for 1-Methyl-3-phenyl-1H-pyrazol-5-amine .

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For instance, reactions with amines and phenols have been reported, where pyrazolone compounds condense with these reactants to form new derivatives . This suggests that 1-Methyl-3-phenyl-1H-pyrazol-5-amine could also participate in similar reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. The phase behavior and fluorescent properties of a pyrazole compound and its ZnCl2 complex were studied, indicating that such compounds can exhibit interesting optical properties . Theoretical calculations on another pyrazole derivative provided insights into its electronic structure, molecular electrostatic potential, and frontier orbitals, which are critical for understanding the chemical reactivity and properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine .

Wissenschaftliche Forschungsanwendungen

Chemische Struktur und Eigenschaften

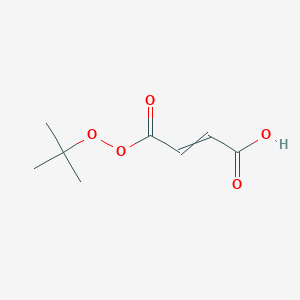

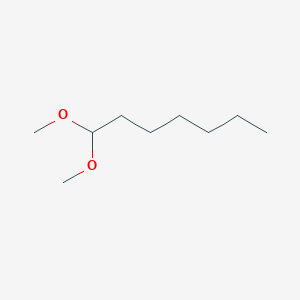

“1-Methyl-3-phenyl-1H-pyrazol-5-amin” hat die Summenformel C10H11N3 und ein Molekulargewicht von 173.2144 . Es ist ein wichtiger Rohstoff und Zwischenprodukt, der in verschiedenen Bereichen wie der organischen Synthese, der Pharmazie, der Agrochemie und der Farbstoffindustrie verwendet wird .

Verwendung in der Pharmazie

Diese Verbindung wird als Zwischenprodukt zur Herstellung von nicht-racemischen γ-bicyclischen Heteroarylpiperazin- und Heteroarylpiperidin-substituierten Prolinylthiazolidinen verwendet . Diese sind selektive und oral verfügbare Dipeptidylpeptidase-4-Inhibitoren, die als Antidiabetika verwendet werden .

Verwendung in der organischen Synthese

“this compound” ist ein wichtiger Rohstoff, der in der organischen Synthese verwendet wird . Es kann zur Synthese einer Vielzahl anderer Verbindungen verwendet werden und trägt zur Entwicklung neuer Materialien und chemischer Produkte bei .

Verwendung in der Agrochemie

Diese Verbindung wird auch im Bereich der Agrochemie eingesetzt . Obwohl die spezifischen Anwendungen in diesem Bereich in den Suchergebnissen nicht im Detail beschrieben werden, ist es üblich, dass solche Verbindungen bei der Synthese von Pestiziden oder Pflanzenwachstumsregulatoren verwendet werden .

Verwendung in der Farbstoffindustrie

In der Farbstoffindustrie wird “this compound” als Rohstoff verwendet . Es könnte möglicherweise an der Synthese verschiedener Farbstoffe beteiligt sein, zur Schaffung neuer Farben beitragen und die Eigenschaften bestehender Farbstoffe verbessern

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known to be used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors , suggesting that 1-Methyl-3-phenyl-1H-pyrazol-5-amine may interact with similar targets.

Mode of Action

It’s known that the compound’s amine group has significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions to produce derived pyrazole compounds .

Biochemical Pathways

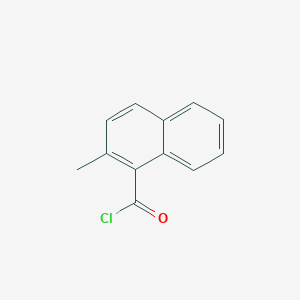

It is known to react with 6-methyl-4-oxo-4h-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one . This suggests that it may be involved in the modification of these molecules in biochemical pathways.

Pharmacokinetics

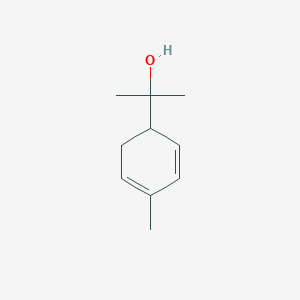

It is known to be a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and absorption rate.

Result of Action

It is known to be used as an intermediate in the synthesis of compounds with antidiabetic activity , suggesting that it may have similar effects.

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature may affect its stability.

Biochemische Analyse

. . .

Biochemical Properties

The amino group in 1-Methyl-3-phenyl-1H-pyrazol-5-amine has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds

Molecular Mechanism

It is known that the compound can react with other molecules to form derived pyrazole compounds

Eigenschaften

IUPAC Name |

2-methyl-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYRMURRLLYLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333717 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10199-50-5 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)